molecular formula C8H8O3 B089843 2,2-Dihydroxy-1-phenylethanone CAS No. 1075-06-5

2,2-Dihydroxy-1-phenylethanone

Cat. No. B089843
CAS RN: 1075-06-5
M. Wt: 152.15 g/mol
InChI Key: NBIBDIKAOBCFJN-UHFFFAOYSA-N
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Description

2,2-Dihydroxy-1-phenylethanone, also known as 1-hydroxy-1-phenylpropanone when one hydroxyl group is present, is a compound that can be synthesized through the enantioselective hydrogenation of 1-phenyl-1,2-propanedione. This process involves the use of a platinum catalyst modified with cinchonidine, which facilitates the selective hydrogenation of the carbonyl group attached to the phenyl ring, leading to the formation of 1-hydroxy-1-phenylpropanone as the main product .

Synthesis Analysis

The synthesis of 1-hydroxy-1-phenylpropanone, a related compound to 2,2-dihydroxy-1-phenylethanone, has been achieved through the enantioselective hydrogenation of 1-phenyl-1,2-propanedione. This reaction was performed in a pressurized reactor with different solvents such as ethanol, ethyl acetate, and dichloromethane. The most effective results were obtained with in situ modification of the platinum catalyst in dichloromethane, yielding a 67 mol% of (R)-1-hydroxy-1-phenylpropanone with an enantiomeric excess of 64% .

Molecular Structure Analysis

While the specific molecular structure analysis of 2,2-dihydroxy-1-phenylethanone is not directly provided, related studies on 2-phenylethanol have shown the importance of conformational structure and transition moment orientation. High-resolution spectroscopy and ab initio quantum chemistry calculations have determined that the gauche structure of 2-phenylethanol is the most abundant, which is stabilized by an intramolecular pi-hydrogen bond .

Chemical Reactions Analysis

The metabolism of styrene oxide by rabbit liver microsomes has been shown to produce phenylethane-1,2-diol 2-acetate, which is structurally related to 2,2-dihydroxy-1-phenylethanone. This suggests that similar metabolic pathways could be involved in the transformation of 2,2-dihydroxy-1-phenylethanone in biological systems . Additionally, the dehydrochlorination reactions of chloro-1-phenylethane compounds have been studied, providing insights into the mechanisms and kinetics of reactions involving phenyl-substituted alkanes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,2-dihydroxy-1-phenylethanone are not directly discussed in the provided papers. However, the studies on related compounds such as 2-phenylethanol and its complexes with argon provide some context for understanding the interactions and stability of phenyl-substituted alcohols. The intramolecular hydrogen bonding and dispersion interactions play significant roles in the stability and conformation of these molecules . Additionally, the synthesis process of polyhydroxyurethane, which involves compounds with primary and secondary alcohol groups, could offer insights into the reactivity and properties of hydroxyl-containing compounds like 2,2-dihydroxy-1-phenylethanone .

Scientific Research Applications

Application 1: Biodegradation of Pyrene

  • Scientific Field : Environmental Science and Pollution Research .
  • Summary of the Application : 2,2-Dihydroxy-1-phenylethanone was identified as a metabolite in the biodegradation of pyrene, a polycyclic aromatic hydrocarbon (PAH), by the white-rot fungus Trametes maxima IIPLC-32 . This process is part of a promising method for the removal of PAHs from the environment .
  • Methods of Application or Experimental Procedures : The fungus was exposed to different concentrations of pyrene. The pyrene concentration decreased by 79.80%, 65.37%, and 56.37% within 16 days from the initial levels of 10 mg L −1, 25 mg L −1, and 50 mg L −1, respectively . Metabolites were identified using gas chromatographic–mass spectrometric analysis .
  • Results or Outcomes : The presence of 2,2-Dihydroxy-1-phenylethanone, among other compounds, was noticed during the analysis, corroborating the biodegradation of pyrene .

Application 2: UV Protection

  • Scientific Field : Polymer Science .
  • Summary of the Application : 2,2-Dihydroxy-1-phenylethanone is used in the formulation of polymers to increase their resistance to UV radiation . This application is particularly relevant in the production of outdoor materials, which are often exposed to sunlight and can degrade over time .
  • Methods of Application or Experimental Procedures : The compound is incorporated into the polymer during its synthesis. The amount of 2,2-Dihydroxy-1-phenylethanone used can affect the polymer’s properties, including its maximum decomposition temperature and the amount of char residue .
  • Results or Outcomes : The results showed that increasing the amount of 2,2-Dihydroxy-1-phenylethanone incorporated into the polymer increases the maximum decomposition temperature and the amount of char residue .

properties

IUPAC Name

2,2-dihydroxy-1-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,8,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBIBDIKAOBCFJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501032251
Record name 2,2-Dihydroxy-1-phenylethan-1-one
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Molecular Weight

152.15 g/mol
Source PubChem
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Physical Description

yellow needles or crystals
Record name Dihydroxyacetophenone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Solubility

(3,4-isomer) insoluble to slightly soluble in water; (2,5-isomer) slightly soluble in water; (3,5-isomer) soluble in water, moderately soluble (in ethanol)
Record name Dihydroxyacetophenone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Product Name

2,2-Dihydroxy-1-phenylethanone

CAS RN

1075-06-5, 28631-86-9
Record name Phenylglyoxal hydrate
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Record name Ethanone, 2,2-dihydroxy-1-phenyl-
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Record name Ethanone, 1-phenyl-, dihydroxy deriv.
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Record name 2,2-Dihydroxy-1-phenylethanone
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Record name 2,2-Dihydroxy-1-phenylethan-1-one
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Record name 2,2-dihydroxy-1-phenylethan-1-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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